1-Bromo-8-Chloroisoquinoline
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Overview
Description
1-Bromo-8-Chloroisoquinoline is a chemical compound with the molecular formula C9H5BrClN and a molecular weight of 242.5 . It is a solid powder in physical form .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H5BrClN/c10-9-8-6(4-5-12-9)2-1-3-7(8)11/h1-5H
. The SMILES representation is C1=CC2=C(C(=C1)Cl)C(=NC=C2)Br
. Physical And Chemical Properties Analysis
This compound is a solid powder . It should be stored at a temperature between 2-8°C .Scientific Research Applications
Synthesis and Characterization
1-Bromo-8-chloroisoquinoline serves as a precursor in various chemical syntheses, highlighting its versatility in organic chemistry. For instance, it's utilized in the preparation of novel 6-bromo-2-chloro-3-butylquinazolin-4(3H)-one, demonstrating its role in synthesizing compounds with potential antibacterial properties. The process involves starting from available chemicals, underscoring the efficiency of using this compound in drug discovery and development processes (Ouerghi et al., 2021).
Photolabile Protecting Groups
The compound's derivatives, such as 8-bromo-7-hydroxyquinoline, are explored for their potential as photolabile protecting groups. This application is significant in the study of cell physiology and the controlled release of biomolecules. Research shows these derivatives can be photolyzed efficiently under simulated physiological conditions, making them suitable for studies requiring precise spatial and temporal control of biological function (Zhu et al., 2006).
Catalysis and Reaction Mechanisms
This compound and its analogs are integral in catalysis and reaction mechanism studies. For instance, silyl-mediated halogen/halogen displacement in heterocycles, including isoquinolines, demonstrates the compound's reactivity and potential in creating more complex organic molecules. This research can lead to innovations in synthetic chemistry, with this compound playing a key role in developing new catalytic processes and understanding reaction pathways (Schlosser & Cottet, 2002).
Material Science and Corrosion Inhibition
Research extends into materials science, where derivatives of this compound, such as 8-hydroxyquinoline derivatives, are studied for their corrosion inhibition properties. These studies are crucial for developing protective coatings for metals, enhancing their longevity and performance in various industrial applications. The combination of experimental and computational studies helps in understanding the molecular basis of corrosion inhibition, paving the way for the development of more effective corrosion inhibitors (Rbaa et al., 2018).
Safety and Hazards
The compound has been classified with the signal word 'Warning’ . Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
properties
IUPAC Name |
1-bromo-8-chloroisoquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClN/c10-9-8-6(4-5-12-9)2-1-3-7(8)11/h1-5H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYZAFGYWTPTDIX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=NC=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50745414 |
Source
|
Record name | 1-Bromo-8-chloroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50745414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.50 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1359828-80-0 |
Source
|
Record name | 1-Bromo-8-chloroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50745414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-bromo-8-chloroisoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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